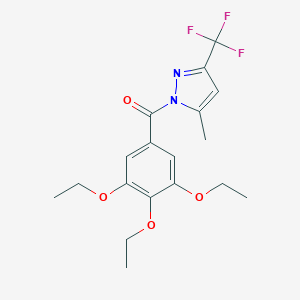
3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide, also known as MNPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9 and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide has been shown to exhibit significant biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of inflammation. 3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide has also been found to have antioxidant properties, which may play a role in its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its potent anticancer activity and anti-inflammatory properties. However, 3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide has some limitations, including its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for 3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide research, including the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action. 3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide may also have potential applications in the field of nanotechnology, as it has been shown to exhibit significant anticancer activity when delivered in a nanoparticle form. Further research is needed to fully understand the potential of 3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide in various scientific fields.
Méthodes De Synthèse
3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-nitroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and nitration with nitric acid. The final product is obtained through the reaction of 3-methoxy-4-nitropyrazole with the intermediate compound.
Applications De Recherche Scientifique
3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Propriétés
Nom du produit |
3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide |
|---|---|
Formule moléculaire |
C12H11N5O7 |
Poids moléculaire |
337.25 g/mol |
Nom IUPAC |
3-methoxy-N-(2-methoxy-5-nitrophenyl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H11N5O7/c1-23-8-4-3-6(16(19)20)5-7(8)13-11(18)9-10(17(21)22)12(24-2)15-14-9/h3-5H,1-2H3,(H,13,18)(H,14,15) |
Clé InChI |
CFHBIBYGHAEHMD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=NN2)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)



![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)


![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)


![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)
